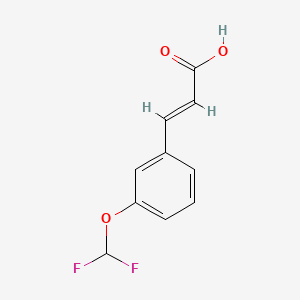

3-(Difluoromethoxy)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXERXTVQNNBQ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Difluoromethoxy)cinnamic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)cinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 3-(Difluoromethoxy)cinnamic acid, a valuable building block in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability, making it a desirable moiety in drug design.[1][2] As a bioisosteric replacement for hydroxyl or thiol groups, the -OCF₂H group offers a unique combination of lipophilicity and hydrogen bond-donating capability, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document details the primary synthetic pathways, including the preparation of the key intermediate 3-(Difluoromethoxy)benzaldehyde and its subsequent conversion to the target cinnamic acid derivative via robust and scalable methodologies. We offer field-proven insights into reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The functionalization of the cinnamic acid scaffold is a cornerstone of many drug discovery programs.[4] The introduction of fluorine-containing groups is a particularly powerful strategy in medicinal chemistry. The difluoromethoxy group, in particular, is prized for its ability to modulate key physicochemical properties. Its strong electron-withdrawing nature and its capacity to act as a weak hydrogen bond donor distinguish it from the more common trifluoromethyl group.[1] Consequently, 3-(Difluoromethoxy)cinnamic acid serves as a versatile starting material for the synthesis of novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties.

Retrosynthetic Strategy

The synthesis of 3-(Difluoromethoxy)cinnamic acid is most logically approached via a two-stage process. The primary retrosynthetic disconnection is at the alkene bond, suggesting several established carbon-carbon bond-forming reactions. A secondary, but equally critical, disconnection involves the installation of the difluoromethoxy group onto a phenolic precursor.

Caption: High-level retrosynthetic workflow for 3-(Difluoromethoxy)cinnamic acid.

This strategy hinges on the successful synthesis of the key intermediate, 3-(Difluoromethoxy)benzaldehyde, from a readily available starting material, followed by the construction of the α,β-unsaturated carboxylic acid moiety.

Synthesis of Key Intermediate: 3-(Difluoromethoxy)benzaldehyde

The crucial step in this synthesis is the efficient and selective difluoromethylation of 3-hydroxybenzaldehyde. This transformation is typically achieved using a difluorocarbene precursor in the presence of a base.

Causality Behind Experimental Choices:

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a common, commercially available, and relatively stable solid that serves as a precursor to difluorocarbene (:CF₂) upon heating. Other reagents like chlorodifluoromethane gas can also be used.[5]

-

Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to facilitate the reaction, which often requires elevated temperatures (80-120 °C) for the decomposition of the reagent and subsequent reaction with the phenoxide.[6][7]

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion which readily attacks the difluorocarbene.[5][6]

The reaction proceeds via the in-situ generation of the sodium phenoxide, which then reacts with difluorocarbene generated from the thermal decomposition of the chlorodifluoroacetate salt.

Detailed Experimental Protocol: 3-(Difluoromethoxy)benzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of aldehyde).

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(Difluoromethoxy)benzaldehyde as an oil or low-melting solid.[5]

Formation of the Cinnamic Acid Moiety

With the key benzaldehyde intermediate in hand, the final step is the formation of the α,β-unsaturated acid. Several reliable methods exist, with the Knoevenagel condensation and Perkin reaction being the most prominent for this transformation.[8]

Caption: Primary synthetic routes from the intermediate aldehyde to the final product.

Knoevenagel Condensation

This method involves the reaction of the aldehyde with malonic acid, catalyzed by a weak base, followed by decarboxylation.[9] It is often preferred due to its milder reaction conditions compared to the Perkin reaction.

Causality Behind Experimental Choices:

-

Reagents: Malonic acid provides the two-carbon extension needed for the acrylic acid moiety.

-

Catalyst/Solvent: Pyridine often serves as both the solvent and a basic catalyst, while a small amount of a stronger base like piperidine is added to facilitate the initial condensation.[4] The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl, followed by dehydration and decarboxylation upon heating.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11]

Causality Behind Experimental Choices:

-

Reagents: Acetic anhydride serves as the source of the acetyl group and also acts as a dehydrating agent.

-

Catalyst: Anhydrous potassium or sodium acetate acts as the base catalyst, generating an enolate from the acetic anhydride which then attacks the aldehyde.[11][12] The reaction requires high temperatures (160-180 °C) and is typically performed neat.[12]

Comparison of Synthetic Methods

| Feature | Knoevenagel Condensation | Perkin Reaction |

| Reactants | Aldehyde, Malonic Acid | Aldehyde, Acetic Anhydride |

| Catalyst/Base | Pyridine, Piperidine[4] | Anhydrous Potassium Acetate[11] |

| Temperature | Reflux (~115 °C)[8] | High (160-180 °C) |

| Advantages | Milder conditions, generally good yields. | Simple, uses readily available materials.[10] |

| Disadvantages | Use of toxic pyridine. | High temperatures, longer reaction times.[12] |

Given its milder conditions and high efficiency, the Knoevenagel condensation is often the preferred laboratory-scale method.

Detailed Experimental Protocol: 3-(Difluoromethoxy)cinnamic Acid via Knoevenagel Condensation

-

Setup: In a round-bottom flask, dissolve 3-(Difluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.1-1.2 eq) in pyridine (5 mL per gram of aldehyde).[8][9]

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq or a few drops) to the solution.[4]

-

Reaction: Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing an ice-cold solution of dilute hydrochloric acid.[9]

-

Isolation: A precipitate of 3-(Difluoromethoxy)cinnamic acid will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product as a white to off-white crystalline solid.[9]

Characterization of 3-(Difluoromethoxy)cinnamic Acid

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on purity, typically sharp range |

| ¹H NMR | Aromatic protons (m, ~7.2-7.6 ppm), -OCF₂H (t, J ≈ 74 Hz, ~6.6 ppm), Vinyl protons (-CH=CH-) as two doublets (d, J ≈ 16 Hz, ~6.5 ppm and ~7.7 ppm) |

| ¹³C NMR | Signals for aromatic carbons, vinyl carbons, carboxyl carbon (~168-172 ppm), and the difluoromethoxy carbon (-O CF₂H) as a triplet. |

| ¹⁹F NMR | A doublet corresponding to the -OCF₂ H group. |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight. |

Expert Insight on NMR Characterization: The ¹H NMR spectrum is particularly diagnostic. The large coupling constant (J ≈ 16 Hz) between the two vinyl protons is characteristic of the trans (E) isomer, which is the thermodynamically favored product of these reactions. The difluoromethoxy proton signal appears as a triplet due to coupling with the two equivalent fluorine atoms (J ≈ 74 Hz), a hallmark of the -OCF₂H group.[5]

Conclusion and Future Outlook

This guide outlines a reliable and well-documented synthetic pathway to 3-(Difluoromethoxy)cinnamic acid, a compound of significant interest to the pharmaceutical and drug discovery sectors. The two-step sequence, involving the difluoromethylation of 3-hydroxybenzaldehyde followed by a Knoevenagel condensation, represents a robust and scalable route. The methodologies described are grounded in established organic chemistry principles and can be readily adapted for the synthesis of analogous substituted cinnamic acids. Further optimization could focus on developing greener synthetic conditions, such as using microwave irradiation to reduce reaction times in the Perkin reaction or exploring solvent-free Wittig-type reactions.[12][13] The availability of this versatile building block will undoubtedly facilitate the exploration of novel chemical space in the ongoing quest for more effective and safer therapeutic agents.

References

- Source: Google Patents (CN105732348A)

- Source: Google Patents (CN102690194A)

-

Title: Perkin Reaction Mechanism Source: sathee jee URL: [Link]

-

Title: E-Selective Mizoroki–Heck Reaction of Unprotected Cinnamylamines with Aryl Boronic Acids Source: ChemRxiv URL: [Link]

-

Title: The Perkin Reaction and Related Reactions Source: Organic Reactions URL: [Link]

-

Title: Perkin reaction Source: Wikipedia URL: [Link]

-

Title: Perkin Reaction Source: J&K Scientific LLC URL: [Link]

-

Title: A Solvent Free Wittig Reaction Source: University of Wisconsin-Madison Chemistry URL: [Link]

-

Title: Synthesis of Cinnamic Acid Derivatives Source: Atlantis Press URL: [Link]

-

Title: The Wittig Reaction Lab Report Source: EduBirdie URL: [Link]

-

Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium Source: MDPI URL: [Link]

-

Title: 1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47... Source: ResearchGate URL: [Link]

-

Title: Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Source: ResearchGate URL: [Link]

-

Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: PMC - NIH URL: [Link]

-

Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: PMC - NIH URL: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 7. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

Technical Profile: 3-(Difluoromethoxy)cinnamic Acid in Medicinal Chemistry

[1]

Executive Summary

3-(Difluoromethoxy)cinnamic acid (CAS: 112896-98-3) represents a strategic building block in modern drug discovery, specifically for its ability to modulate lipophilicity while retaining hydrogen bond donor (HBD) capability.[1] Unlike the metabolically labile methoxy group (–OCH₃) or the fully lipophilic trifluoromethoxy group (–OCF₃), the difluoromethoxy moiety (–OCF₂H) acts as a "lipophilic hydrogen bond donor."[2] This guide details the physicochemical properties, synthetic pathways, and experimental protocols necessary to leverage this compound effectively in lead optimization.

Physicochemical Specifications

The following data aggregates experimental values where available and high-confidence predictive models for drug-like property assessment.

Table 1: Core Constants

| Property | Value | Notes |

| CAS Number | 112896-98-3 | |

| IUPAC Name | (E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid | Trans-isomer is thermodynamically favored.[1] |

| Molecular Formula | C₁₀H₈F₂O₃ | |

| Molecular Weight | 214.17 g/mol | |

| Melting Point | 113–115 °C | Crystalline solid [1]. |

| Boiling Point | 284.9 ± 40.0 °C | Predicted at 760 mmHg. |

| Density | 1.38 ± 0.1 g/cm³ | Predicted. |

| Appearance | White to off-white powder |

Table 2: Solution & Electronic Properties

| Parameter | Value | Medicinal Chemistry Significance |

| pKa (Carboxyl) | 4.35 ± 0.10 | Comparable to unsubstituted cinnamic acid (4.44); the m-OCF₂H exerts a weak electron-withdrawing effect (Hammett σ ≈ 0.14).[1] |

| pKa (OCF₂H) | > 20 | The proton on the difluoromethyl group is not acidic under physiological conditions but acts as a weak H-bond donor.[1] |

| LogP (Oct/Water) | 2.45 (Predicted) | More lipophilic than methoxy analogs (LogP ~2.[1]0) but less than trifluoromethoxy analogs (LogP ~3.1).[1] |

| Topological PSA | 46.5 Ų | Includes carboxylate and ether oxygen contributions. |

| H-Bond Donors | 1 (COOH) + 1 (Weak C-F...H) | The CF₂H proton can engage in weak intramolecular or intermolecular H-bonding.[1] |

| H-Bond Acceptors | 4 | 2 Fluorines + 2 Oxygens.[1] |

Structural Analysis: The Difluoromethoxy Advantage

The strategic value of 3-(Difluoromethoxy)cinnamic acid lies in the unique electronic profile of the –OCF₂H substituent.

The "Lipophilic Hydrogen Bond Donor"

While fluorine is the most electronegative element, the C–H bond in the –OCF₂H group is polarized enough to act as a weak hydrogen bond donor. This allows the molecule to:

-

Maintain Potency: Retain H-bond interactions with receptor pockets (e.g., serine/threonine residues) that would be lost with a –OCF₃ substitution.[1]

-

Improve Permeability: The fluorine atoms mask the polarity of the oxygen, increasing overall lipophilicity compared to a hydroxyl or methoxy group.

-

Metabolic Stability: The C–F bonds protect the adjacent C–H bond from metabolic oxidation (O-dealkylation), a common clearance route for anisoles (methoxyarenes) [2].[1]

Electronic Effects

The –OCF₂H group is an electron-withdrawing group (EWG) by induction but an electron-donating group (EDG) by resonance, though the inductive effect generally dominates.[1]

-

Hammett Constant (σ_m): ~0.30

-

Impact on Cinnamic Acid: The meta-substitution slightly increases the acidity of the carboxylic acid relative to unsubstituted cinnamic acid, stabilizing the carboxylate anion through inductive electron withdrawal.

Synthetic Pathways

The synthesis of 3-(Difluoromethoxy)cinnamic acid typically follows the Knoevenagel condensation route, which ensures high stereoselectivity for the trans (E) isomer.[1]

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis via difluoromethylation of 3-hydroxybenzaldehyde followed by Knoevenagel condensation.[1]

Protocol: Knoevenagel Condensation (General Procedure)

-

Reagents: 3-(Difluoromethoxy)benzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).[1]

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO₂ indicates decarboxylation.

-

Workup: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) to remove trace cis-isomer and unreacted aldehyde.[1]

-

Validation: Check melting point (Target: 113–115 °C).

Experimental Protocols for Property Validation

Potentiometric pKa Determination

To accurately determine the pKa of the carboxyl group, avoid UV-metric methods if the spectral shift is minimal. Potentiometric titration is the gold standard.

Materials:

-

Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

-

0.1 M KOH (standardized).[1]

-

0.15 M KCl (ionic strength adjustor).[1]

-

Degassed water (CO₂-free).[1]

Procedure:

-

Dissolution: Dissolve 5 mg of 3-(Difluoromethoxy)cinnamic acid in 10 mL of a cosolvent (Methanol/Water 20:80) if water solubility is insufficient, or use pure water if soluble enough (>0.1 mg/mL).[1] Note: Extrapolate to 0% organic solvent via Yasuda-Shedlovsky plot if cosolvent is used.

-

Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 11.0 at 25 °C under N₂ atmosphere.

-

Calculation: Use the Bjerrum difference plot method to calculate pKa.

-

Expected Result: pKa ≈ 4.35.[1]

-

LogP Measurement (Shake-Flask Method)

While HPLC methods are faster, the shake-flask method remains the validation standard for lipophilicity.[1]

Procedure:

-

Phases: Saturate 1-Octanol with water and Water (phosphate buffer pH 7.4) with 1-octanol for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

-

Extraction: Shake for 60 minutes at 25 °C; centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.-

Correction: To find intrinsic LogP (neutral species), measure at pH 2.0 (where the carboxylic acid is unionized).

-

Visualization: Property Interplay

Understanding how pH affects the solubility and lipophilicity of this specific acid is critical for formulation.

Diagram 2: Physicochemical Landscape

Caption: Interplay between pH, ionization state, and the structural advantages of the OCF2H group.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling: Use local exhaust ventilation. Avoid dust formation.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

ChemicalBook. (2024).[1] 3-(Difluoromethoxy)cinnamic acid - CAS 112896-98-3 Properties.Link[1]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link[1]

-

PubChem. (2024).[1] Cinnamic Acid - Compound Summary.[1][3] National Library of Medicine. Link[1]

-

Erickson, J. A., et al. (2010). The effect of difluoromethoxy and trifluoromethoxy substituents on the physicochemical properties of aromatic compounds.[4] Journal of Organic Chemistry. (Contextual Reference for substituent effects).

Sources

- 1. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and natural occurrence of cinnamic acid derivatives

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Cinnamic Acid Derivatives

Introduction: The Ubiquitous C6-C3 Scaffold

Cinnamic acid, a naturally occurring aromatic carboxylic acid, represents a fundamental building block in the chemical arsenal of the plant kingdom.[1] Structurally, it is an organic compound with the formula C₆H₅-CH=CH-COOH, consisting of a phenyl group attached to an acrylic acid moiety.[2][3] This simple C6-C3 backbone is the cornerstone of a vast and diverse class of secondary metabolites known as phenylpropanoids.[2] While it exists in both cis and trans isomeric forms, the trans isomer is the most common and stable form found in nature.[1][4]

The significance of cinnamic acid and its derivatives extends far beyond their structural simplicity. They are central intermediates in the biosynthesis of countless natural products, including lignins (essential for plant structural integrity), flavonoids, stilbenes, and coumarins.[2][5] This pivotal role in plant metabolism underscores their importance in growth, development, reproduction, and defense mechanisms.[6][7] For researchers, scientists, and drug development professionals, the allure of cinnamic acid derivatives lies in their widespread availability and their broad spectrum of pharmacological activities, which include antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][8][9]

This technical guide provides a comprehensive exploration of the discovery, natural biosynthesis, and occurrence of cinnamic acid derivatives. It is designed to furnish researchers with the foundational knowledge and practical methodologies required to investigate these valuable compounds, from their origins in complex biological pathways to their isolation and characterization in the laboratory.

A Historical Perspective on Discovery and Synthesis

The history of cinnamic acid is intertwined with the early exploration of natural product chemistry. It was first isolated from natural sources such as oil of cinnamon and balsams like storax.[2][4] The formal isolation is credited to F. Beilstein and A. Kuhlberg in 1872.[4] Early synthetic routes were developed shortly thereafter, providing a means to produce the compound independent of natural extraction.

The Perkin reaction , first described in the 19th century, remains a classic method for synthesizing cinnamic acid.[2][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride).[10] While historically significant and still used, the Perkin reaction often requires high temperatures and can lead to the formation of side products.[10] Other methods, such as the Knoevenagel condensation of benzaldehyde with malonic acid, have since been developed, offering alternative synthetic pathways.[2][11] The ability to synthesize cinnamic acid was a crucial step, enabling further research into its properties and the development of its derivatives for various applications, including flavorings, perfumes, and pharmaceuticals.[2][4]

Biosynthesis in Nature: The Phenylpropanoid Pathway

Cinnamic acid derivatives are not synthesized randomly; they are the meticulously crafted products of one of the most vital and highly regulated metabolic routes in plants: the phenylpropanoid pathway. This pathway funnels a significant portion of the carbon fixed by photosynthesis into a plethora of secondary metabolites.[12] The journey begins with a precursor pathway common to plants, fungi, and microorganisms.

The Shikimate Pathway: The Aromatic Precursor Factory

The ultimate starting point for cinnamic acid is the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[12][13] This pathway is absent in animals, making these amino acids essential components of the human diet.[12] The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively.[14] Through a series of seven enzymatic steps, this process yields chorismate, the final common precursor for all three aromatic amino acids.[14] For the synthesis of cinnamic acid, the pathway proceeds from chorismate to L-phenylalanine.

// Nodes PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate (E4P)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", fillcolor="#FBBC05", fontcolor="#202124"]; DHQ [label="3-Dehydroquinate", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="3-Dehydroshikimate", fillcolor="#FBBC05", fontcolor="#202124"]; Shikimate [label="Shikimate", fillcolor="#FBBC05", fontcolor="#202124"]; S3P [label="Shikimate-3-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; EPSP [label="EPSP", fillcolor="#FBBC05", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prephenate [label="Prephenate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyr [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trp [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0];

The Core Phenylpropanoid Pathway: Diversification Begins

The entry point into the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the crucial enzyme Phenylalanine Ammonia-Lyase (PAL) .[2][15] This single step, which produces trans-cinnamic acid, is a major regulatory checkpoint and commits carbon flow to the synthesis of thousands of downstream compounds.

Once formed, cinnamic acid serves as the substrate for a series of hydroxylation and O-methylation reactions that decorate the phenyl ring. These modifications are key to the functional diversity of its derivatives.

-

Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group at the C4 position of the phenyl ring, yielding p-coumaric acid.[16]

-

Further hydroxylation at the C3 position by p-coumarate 3-hydroxylase (C3H) produces caffeic acid.[16]

-

O-methylation of the hydroxyl groups, catalyzed by caffeic acid O-methyltransferase (COMT) and other methyltransferases, leads to the formation of ferulic acid and sinapic acid.[14]

These four compounds—p-coumaric, caffeic, ferulic, and sinapic acids—are the core "building blocks" that are further modified to produce an immense variety of natural products, including lignin monomers, flavonoids, and stilbenes.[17] The specific derivatives produced are tightly controlled and depend on the plant species, tissue type, developmental stage, and environmental conditions.[6]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCA [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; CaffA [label="Caffeic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; FA [label="Ferulic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Sinapic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream products Lignin [label="Lignin, Flavonoids,\nStilbenes, etc.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phe -> CA [label="PAL"]; CA -> pCA [label="C4H"]; pCA -> CaffA [label="C3H"]; CaffA -> FA [label="COMT"]; FA -> SA [label="F5H, COMT"];

Natural Occurrence and Major Derivatives

Cinnamic acid and its derivatives are ubiquitous in the plant kingdom, found in fruits, vegetables, whole grains, herbs, and spices.[1][5] While the parent cinnamic acid is found in cinnamon, storax, and shea butter[2], its hydroxylated and methoxylated derivatives are even more widespread. The substitution pattern on the phenyl ring defines the specific derivative and significantly influences its chemical properties and biological activity.[1]

| Derivative Name | Substituents on Phenyl Ring | Common Dietary and Natural Sources |

| p-Coumaric Acid | 4-hydroxy | Grains (oats, maize), fruits (apples, pears), vegetables (carrots, potatoes), peanuts, and garlic.[1][18] |

| Caffeic Acid | 3,4-dihydroxy | Coffee beans, fruits (berries, apples), vegetables (artichokes, potatoes), and herbs (thyme, oregano).[6][18] |

| Ferulic Acid | 4-hydroxy, 3-methoxy | Grains (wheat, rice, oats), coffee, tomatoes, corn, and citrus fruits.[6][18] |

| Sinapic Acid | 4-hydroxy, 3,5-dimethoxy | Cruciferous vegetables (broccoli, cabbage), citrus fruits, and oilseeds (rapeseed, mustard).[6] |

| Chlorogenic Acid | Ester of Caffeic Acid and Quinic Acid | Coffee beans, potatoes, apples, pears, and sunflower seeds.[1] |

| Table 1: Major naturally occurring cinnamic acid derivatives and their common sources. |

Biological and Pharmacological Significance

The structural features of cinnamic acid derivatives—specifically the carboxylic acid group, the α,β-unsaturated double bond, and the substituted phenyl ring—are responsible for their wide range of biological activities.[19] The number and position of hydroxyl and methoxy groups on the phenyl ring are particularly crucial. For instance, the presence of hydroxyl groups, especially in the ortho position as seen in caffeic acid, significantly enhances antioxidant activity by facilitating the donation of a hydrogen atom to scavenge free radicals.[7]

| Pharmacological Activity | Key Derivatives Involved | Reported In Vitro/In Vivo Effects |

| Antioxidant | Caffeic acid, Ferulic acid, Sinapic acid | Potent free radical scavenging activity; inhibition of lipid peroxidation.[5][20] |

| Antimicrobial | Cinnamic acid, Ferulic acid, p-Coumaric acid | Inhibition of bacterial and fungal growth; effective against pathogens like S. aureus and E. coli.[6][9] MIC values for 4-methoxycinnamic acid range from 50.4 to 449 µM against various microbes.[6] |

| Anti-inflammatory | Cinnamic acid, Ferulic acid, Caffeic acid | Inhibition of pro-inflammatory enzymes (e.g., COX-2) and signaling pathways (e.g., NF-κB).[1][21] |

| Anticancer | Cinnamic acid, Caffeic acid, Ferulic acid | Antiproliferative effects against various cancer cell lines (e.g., breast, colon); induction of apoptosis.[1][19] |

| Neuroprotective | Ferulic acid, Caffeic acid | Protection against oxidative stress-induced neuronal cell death; inhibition of amyloid-beta aggregation in Alzheimer's models.[1][22] |

| Table 2: Overview of the pharmacological activities of key cinnamic acid derivatives. |

Experimental Protocols: From Plant to Pure Compound

The discovery of novel cinnamic acid derivatives from natural sources follows a structured workflow that begins with extraction and culminates in structural elucidation and biological testing. The causality behind this workflow is to progressively increase the purity of the target compounds while removing interfering substances from the complex plant matrix.

Protocol 1: General Procedure for Extraction from Plant Material

This protocol describes a stepwise solvent extraction method, a robust technique for separating compounds based on polarity.[23][24]

Objective: To obtain a crude extract enriched with phenolic compounds, including cinnamic acid derivatives, from dried plant material.

Rationale: Starting with a non-polar solvent like hexane removes lipids and waxes, which can interfere with subsequent chromatographic separation. Progressing to more polar solvents ensures the efficient extraction of phenolic compounds.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, bulbs).

-

Solvents: n-hexane, chloroform, ethyl acetate, methanol (analytical grade).

-

Maceration vessel (e.g., large Erlenmeyer flask).

-

Shaker or magnetic stirrer.

-

Filtration apparatus (e.g., Buchner funnel, filter paper).

-

Rotary evaporator.

Procedure:

-

Defatting: Macerate the powdered plant material (e.g., 500 g) with n-hexane (e.g., 2 L) for 24-48 hours at room temperature with continuous agitation. This step removes non-polar compounds like fats and chlorophyll.[23]

-

Filter the mixture and discard the hexane extract. Air-dry the plant residue.

-

Sequential Extraction: Macerate the defatted plant residue sequentially with solvents of increasing polarity. For each solvent, use a solid-to-solvent ratio of approximately 1:4 (w/v) and allow 24-48 hours for extraction.

-

After each extraction step, filter the mixture and collect the filtrate.

-

Concentration: Concentrate each filtrate separately using a rotary evaporator under reduced pressure at a temperature below 45°C to yield the respective crude extracts.[25] The ethyl acetate and methanol extracts are typically richest in phenolic compounds.

Protocol 2: Isolation and Purification via Chromatography

Objective: To isolate individual cinnamic acid derivatives from the enriched crude extract.

Rationale: Medium-Pressure Liquid Chromatography (MPLC) is used for initial fractionation of the complex extract, followed by High-Performance Liquid Chromatography (HPLC) for final purification to achieve high-purity compounds.[26]

Materials:

-

Crude extract (e.g., chloroform-methanol or ethyl acetate extract).

-

MPLC system with a reversed-phase (RP-18) column.

-

Preparative or semi-preparative HPLC system with an RP-18 column.

-

Solvents: HPLC-grade water, methanol, and acetonitrile; formic or acetic acid (for pH adjustment).

-

Fraction collector.

Procedure:

-

MPLC Fractionation: Dissolve the crude extract in a minimal amount of methanol.

-

Load the sample onto a pre-equilibrated RP-18 MPLC column.

-

Elute the column with a stepwise or linear gradient of water and methanol, starting from high polarity (e.g., 90:10 water:methanol) and gradually increasing to 100% methanol.[23]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine fractions containing similar compound profiles.

-

HPLC Purification: Subject the combined, enriched fractions to semi-preparative or preparative RP-HPLC.

-

Use an isocratic or gradient elution with a mobile phase such as water/acetonitrile or water/methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks for phenolic acids.

-

Collect the peaks corresponding to individual compounds and verify their purity using analytical HPLC.

Experimental Workflow Visualization

The entire process, from initial design to the identification of a lead compound, is a systematic endeavor.

// Nodes Start [label="Plant Material Selection\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Sequential Solvent Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="MPLC Fractionation", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="HPLC Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Biological Screening\n(e.g., Antioxidant, Antimicrobial assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Identification of\nBioactive Compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a structurally simple yet biologically profound class of natural products. Their journey from primary metabolites via the shikimate and phenylpropanoid pathways highlights the elegance and efficiency of plant biochemistry. The widespread occurrence of these compounds in our diet and their diverse, well-documented pharmacological activities make them exceptionally attractive scaffolds for drug discovery and development.[1][8]

Future research will likely focus on several key areas. First, the exploration of untapped biodiversity may reveal novel derivatives with unique substitution patterns and enhanced biological activities. Second, advances in metabolic engineering and synthetic biology offer the potential to produce high-value cinnamic acid derivatives in microbial hosts, providing a sustainable alternative to chemical synthesis or extraction from low-yielding plant sources.[27] Finally, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing these natural scaffolds into next-generation therapeutic agents to address challenges in cancer, infectious diseases, and neurodegeneration.[22]

References

- De Novo Biosynthesis of Trans-Cinnamic Acid Derivatives in Saccharomyces Cerevisiae. National Center for Biotechnology Information.

-

Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available at: [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available at: [Link]

-

Cinnamic acid - Wikipedia. Wikipedia. Available at: [Link]

-

Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. IntechOpen. Available at: [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Available at: [Link]

-

Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. Available at: [Link]

-

Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. Available at: [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Simplified representation of the shikimate and phenylpropanoid pathways... ResearchGate. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. Available at: [Link]

-

trans-Cinnamic acid. American Chemical Society. Available at: [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

-

Role of Cinnamate and Cinnamate Derivatives in Pharmacology. IDOSI Publications. Available at: [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

-

Natural biosynthesis map of cinnamic acid derivatives in plants. ResearchGate. Available at: [Link]

-

The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots. PubMed. Available at: [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease. PubMed. Available at: [Link]

-

Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. Available at: [Link]

-

The Phenylpropanoid Pathway in Arabidopsis. BioOne Complete. Available at: [Link]

-

Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. National Center for Biotechnology Information. Available at: [Link]

-

Cinnamic acid and its derivatives naturally observed. ResearchGate. Available at: [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Center for Biotechnology Information. Available at: [Link]

-

Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. Available at: [Link]

-

Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Available at: [Link]

-

Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis Online. Available at: [Link]

-

Plant-derived and dietary phenolic cinnamic acid derivatives: Anti-inflammatory properties. PubMed. Available at: [Link]

-

Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus Ehrenb. Ex Boiss. Brieflands. Available at: [Link]

-

Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Available at: [Link]

-

Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review. ResearchGate. Available at: [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. Available at: [Link]

-

Cinnamic Acid Derivatives. Natural Chemistry Research Group. Available at: [Link]

- Process for the production of cinnamic acid. Google Patents.

-

Showing Compound Cinnamic acid (FDB012052). FooDB. Available at: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. scispace.com [scispace.com]

- 11. The Synthesis of Cinnamic Acid_Chemicalbook [chemicalbook.com]

- 12. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. bioone.org [bioone.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]

- 21. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. De novo biosynthesis of trans-cinnamic acid derivatives in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic In Vitro Profiling of 3-(Difluoromethoxy)cinnamic Acid

Executive Summary & Strategic Rationale

3-(Difluoromethoxy)cinnamic acid (3-DFMCA) represents a strategic structural evolution of the cinnamic acid scaffold. While natural cinnamates (e.g., caffeic or ferulic acid) exhibit potent anti-inflammatory and antioxidant activities, they often suffer from rapid metabolic clearance via O-demethylation or glucuronidation.

The difluoromethoxy group (

-

Metabolic Shielding: The strong C-F bonds resist oxidative O-dealkylation by CYP450 enzymes.

-

Permeability: Increased lipophilicity (LogP) facilitates membrane crossing compared to hydroxylated analogs.

-

Binding Affinity: The terminal hydrogen remains acidic enough to act as a hydrogen bond donor, potentially maintaining key receptor interactions lost with full fluorination (

).

This guide details the development of a self-validating in vitro testing cascade designed to confirm these specific advantages.

Module A: Physicochemical Profiling (The "Fluorine Effect")

Before biological screening, we must quantify how the fluorine substitution alters solubility and lipophilicity. The

Protocol A1: Kinetic Solubility & LogD Determination

Objective: Determine if the lipophilic shift compromises aqueous solubility below the threshold for bioassays.

Materials:

-

Test Compound: 3-DFMCA (10 mM stock in DMSO).

-

Buffer: PBS (pH 7.4).

-

Detection: UV-Vis Plate Reader (λ = 270–290 nm, specific to cinnamate conjugation).

Step-by-Step Protocol:

-

Preparation: Prepare a serial dilution of 3-DFMCA in DMSO (0.1 to 100 mM).

-

Spike: Spike 5 µL of each stock into 195 µL of PBS in a UV-transparent 96-well plate (Final DMSO < 2.5%).

-

Equilibration: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Read Absorbance at 280 nm.

-

Analysis: Plot Concentration vs. Absorbance. The point of inflection (deviation from linearity) indicates the solubility limit.

Data Output Format:

| Parameter | 3-DFMCA (Predicted) | Ferulic Acid (Control) | Target Threshold |

| LogP | ~2.1 | 1.5 | 1.0 – 3.0 |

| Solubility (pH 7.4) | Moderate (< 500 µM) | High (> 1 mM) | > 100 µM |

| H-Bond Donors | 1 (Carboxyl) + 1 ( | 2 | N/A |

Module B: Metabolic Stability (The "Shielding" Assay)

This is the critical validation step. We hypothesize that 3-DFMCA will resist the rapid metabolism that affects methoxy-cinnamates.

Protocol B1: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (

Workflow Diagram (Graphviz):

Caption: Step-by-step microsomal stability workflow to validate metabolic resistance.

Detailed Protocol:

-

Reaction Mix: Prepare 0.5 mg/mL human liver microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add 3-DFMCA (1 µM final) and pre-incubate at 37°C for 5 mins. Note: Low concentration is crucial to avoid enzyme saturation.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Centrifugation: 4000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Success Criteria:

-

3-DFMCA: > 80% remaining at 60 min.

-

Methoxy-Control: < 50% remaining (due to O-demethylation).

Module C: Functional Bioactivity (NF-κB Inhibition)

Cinnamic acid derivatives exert anti-inflammatory effects by inhibiting the NF-κB pathway. We must ensure the bulky difluoromethoxy group does not sterically hinder this activity.

Protocol C1: NF-κB Dual-Luciferase Reporter Assay

Objective: Quantify the transcriptional inhibition of pro-inflammatory cytokines.

Mechanism of Action Diagram:

Caption: Proposed mechanism of action where 3-DFMCA intercepts the NF-κB inflammatory cascade.

Step-by-Step Protocol:

-

Cell Line: HEK293T cells stably transfected with an NF-κB-Luciferase reporter plasmid.

-

Seeding: Seed 20,000 cells/well in a white-walled 96-well plate. Incubate 24h.

-

Pre-treatment: Treat cells with 3-DFMCA (0.1, 1, 10, 50 µM) for 1 hour.

-

Control: Dexamethasone (1 µM) as positive control.

-

Vehicle: 0.1% DMSO.

-

-

Induction: Stimulate inflammation with TNF-α (10 ng/mL) for 4 hours.

-

Lysis: Remove media, wash with PBS, and add Passive Lysis Buffer (Promega).

-

Reading:

-

Add Luciferase Assay Reagent II (Firefly activity = NF-κB activation).

-

Add Stop & Glo Reagent (Renilla activity = Cell viability/Normalizer).

-

-

Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla.

Interpretation: A dose-dependent decrease in RLU without a decrease in Renilla signal confirms specific anti-inflammatory activity rather than cytotoxicity.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[2]

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[3][4][5][6][7] Mini Reviews in Medicinal Chemistry, 12(8), 749-767.

-

Pontiki, E., & Hadjipavlou-Litina, D. (2019). Cinnamic Acid Derivatives as Anti-Inflammatory Agents.[1][6][7][8][9][10] Current Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjbphs.com [wjbphs.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of 3-(Difluoromethoxy)cinnamic Acid Using HPLC-UV and LC-MS/MS

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 3-(Difluoromethoxy)cinnamic acid, a key intermediate and potential pharmacophore in drug discovery. Recognizing the need for accurate and reliable quantification in complex matrices, we provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in biological matrices. The methodologies are developed based on the physicochemical properties of cinnamic acid derivatives and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document serves as a comprehensive guide for researchers in pharmaceutical development, quality control, and metabolic studies.

Introduction: The Significance of 3-(Difluoromethoxy)cinnamic Acid

Cinnamic acid and its derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 3-(Difluoromethoxy)cinnamic acid is an important building block in medicinal chemistry for the development of novel therapeutic agents.

Accurate quantification of this compound is critical throughout the drug development lifecycle. In early-stage discovery, it is essential for reaction monitoring and purity assessment. During preclinical and clinical development, sensitive and selective bioanalytical methods are required to characterize its pharmacokinetic and metabolic profile. This application note provides the foundational analytical procedures to support these activities.

Physicochemical Properties of 3-(Difluoromethoxy)cinnamic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. While specific experimental data for 3-(Difluoromethoxy)cinnamic acid is not extensively published, we can infer key parameters based on its structure and data from similar cinnamic acid derivatives.

| Property | Estimated Value/Characteristic | Rationale and Impact on Analytical Method |

| Molecular Formula | C₁₀H₈F₂O₃ | Used for accurate mass determination in MS and for concentration calculations. |

| Molecular Weight | 214.17 g/mol | Essential for preparing standard solutions of known concentration. |

| pKa | ~4.4 | As an aromatic carboxylic acid, it is expected to be acidic. This dictates that for reversed-phase HPLC, a mobile phase with a pH below the pKa (e.g., pH 2.5-3.5) is necessary to ensure the analyte is in its neutral, more retained form.[6] |

| Predicted XlogP | ~2.7 | The predicted lipophilicity suggests good retention on a C18 reversed-phase column. It also informs the choice of extraction solvents for sample preparation. |

| UV Absorbance (λmax) | ~270-280 nm | Cinnamic acid derivatives exhibit strong UV absorbance due to the conjugated system. This allows for sensitive detection using a standard UV detector. |

HPLC-UV Method for Routine Quantification

This method is designed for the routine analysis of 3-(Difluoromethoxy)cinnamic acid in samples such as reaction mixtures, purity assessments of bulk material, and dissolution studies.

Rationale for Method Design

A reversed-phase HPLC method using a C18 column is the gold standard for the analysis of small aromatic molecules like cinnamic acid derivatives. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic pH suppresses the ionization of the carboxylic acid group, leading to enhanced retention and improved peak shape.[6] Acetonitrile is chosen for its low UV cutoff and compatibility with MS detection, should a transfer to LC-MS be necessary.

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

-

3-(Difluoromethoxy)cinnamic acid reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid, analytical grade)

-

Methanol (HPLC grade)

3.2.2. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

3.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A / 40% B to 20% A / 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

3.2.4. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Difluoromethoxy)cinnamic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60% A / 40% B).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

LC-MS/MS Method for High-Sensitivity Quantification in Biological Matrices

For the quantification of 3-(Difluoromethoxy)cinnamic acid in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is indispensable due to its superior sensitivity and selectivity.[7]

Rationale for Method Design

This method utilizes the same chromatographic principles as the HPLC-UV method but is coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering, significantly reducing matrix interference and allowing for quantification at very low concentrations.[8] A protein precipitation step is a simple and effective way to prepare plasma samples for analysis.

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

-

As per HPLC-UV method, with the addition of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Formic acid (LC-MS grade) is preferred over phosphoric acid for the mobile phase to avoid ion suppression.

4.2.2. Instrumentation

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% A / 5% B for 1 min, then to 5% A / 95% B over 5 minutes, hold for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4.2.4. Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Precursor Ion (Q1): m/z 213.0 -> Product Ions (Q3): To be determined by infusion of a standard solution. Likely fragments would involve the loss of CO₂ (m/z 169.0) and cleavage of the difluoromethoxy group. |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

4.2.5. Sample Preparation (Plasma)

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated for their intended use in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5] The following parameters should be assessed:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Representative Validation Data Summary (Hypothetical)

| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |

| Linearity (r²) | >0.999 | >0.998 | ≥0.995 |

| Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | To cover the expected concentration range |

| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Typically ±15% (±20% at LLOQ) for bioanalysis |

| Precision (%RSD) | <2.0% | <15.0% | Typically ≤15% (≤20% at LLOQ) for bioanalysis |

| LOD | 0.3 µg/mL | 0.1 ng/mL | Signal-to-noise ratio of 3:1 |

| LOQ | 1.0 µg/mL | 0.5 ng/mL | Signal-to-noise ratio of 10:1 |

Visualizations

HPLC-UV Experimental Workflow

Caption: Workflow for the quantification of 3-(Difluoromethoxy)cinnamic acid by HPLC-UV.

LC-MS/MS Sample Preparation Workflow (Plasma)

Caption: Sample preparation workflow for LC-MS/MS analysis in plasma.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of 3-(Difluoromethoxy)cinnamic acid. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Both methods are grounded in established chromatographic principles and are designed for validation according to current regulatory guidelines. These protocols will serve as valuable tools for researchers and scientists involved in the development of new chemical entities containing the 3-(Difluoromethoxy)cinnamic acid moiety.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 14, 2026, from [Link]

-

IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 14, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 14, 2026, from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 14, 2026, from [Link]

-

GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved February 14, 2026, from [Link]

-

ECA Academy. (2024). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Retrieved February 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (n.d.). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2022). LC/TOFMS and UPLC-MS/MS Methods for the Analysis of Perfluorooctanesulfonate (PFOS) and the Reduction of Matrix Interference in Complex Biological Matrices. Retrieved February 14, 2026, from [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved February 14, 2026, from [Link]

-

Waters. (n.d.). Advancing Perfluorinated Compound Analysis Using Simultaneous Matrix Monitoring. Retrieved February 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Retrieved February 14, 2026, from [Link]

-

Inist-CNRS. (n.d.). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(difluoromethoxy)cinnamic acid. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved February 14, 2026, from [Link]

-

Weifang JS Trading CO.,LTD. (n.d.). Cinnamic Acid Products. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid. Retrieved February 14, 2026, from [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. database.ich.org [database.ich.org]

- 4. qbdgroup.com [qbdgroup.com]

- 5. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]

- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 3-(Difluoromethoxy)cinnamic Acid for Enzyme Inhibition Studies

Introduction & Chemical Logic

3-(Difluoromethoxy)cinnamic acid (3-DFMCA) is a specialized organofluorine building block used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization. While cinnamic acid derivatives are classical scaffolds for inhibiting enzymes such as Tyrosinase , Matrix Metalloproteinases (MMPs) , and Monocarboxylate Transporters (MCTs) , the specific inclusion of the difluoromethoxy (-OCHF₂) group represents a strategic medicinal chemistry modification.

The "Lipophilic Hydrogen Bond Donor" Advantage

The -OCHF₂ group acts as a bioisostere for both hydroxyl (-OH) and methoxy (-OCH₃) groups.

-

Vs. Methoxy: It resists metabolic O-demethylation (Phase I metabolism), extending half-life.

-

Vs. Hydroxyl: It acts as a hydrogen bond donor but is significantly more lipophilic (higher LogP). This allows the molecule to penetrate hydrophobic pockets in enzyme active sites that are inaccessible to more polar analogs.

This guide details the protocols for solubilizing, screening, and validating 3-DFMCA as an inhibitor, using Tyrosinase as the primary model system due to the established competitive binding mode of cinnamate scaffolds.

Chemical Logic Diagram

The following diagram illustrates the strategic utility of the 3-DFMCA scaffold in rational drug design.

Figure 1: Strategic rationale for using 3-(Difluoromethoxy)cinnamic acid in inhibitor design. The fluorinated motif balances lipophilicity with hydrogen bonding capability.[1]

Pre-Assay Preparation: Solubility & Stock Management[2]

The presence of the difluoromethoxy group and the aromatic ring renders 3-DFMCA hydrophobic. Improper solubilization is the leading cause of assay variability (precipitation leading to false negatives/positives).

Protocol A: Stock Solution Preparation

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous, ≥99.9%) | Avoid water/buffers for stock. |

| Concentration | 10 mM - 50 mM | Higher concentrations may precipitate upon freeze-thaw. |

| Storage | -20°C (Desiccated) | Protect from light. Stable for 6 months. |

| Sonication | Required (5-10 mins) | Fluorinated compounds often form micro-aggregates. |

Step-by-Step:

-

Weigh 3-DFMCA powder in a glass vial (avoid static-prone plastics).

-

Add calculated volume of anhydrous DMSO to reach 50 mM .

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature for 10 minutes to ensure complete dissolution of micro-crystals.

-

Inspect visually: Solution must be perfectly clear. If hazy, add DMSO to dilute to 25 mM.

Protocol B: Working Solution (Assay Day)

-

Dilution Factor: Do not add 100% DMSO stock directly to the enzyme.

-

Intermediate Step: Dilute stock 1:10 in assay buffer immediately before use to create a 10x working solution (10% DMSO).

-

Final Assay Concentration: The final DMSO content in the well should be ≤ 1% (ideally 0.1-0.5%) to prevent enzyme denaturation.

Primary Assay: Tyrosinase Inhibition (Colorimetric)

Cinnamic acid derivatives are classic competitive inhibitors of Tyrosinase, mimicking the Tyrosine/L-DOPA substrate. This assay measures the reduction in dopachrome formation (absorbance at 475 nm).

Materials

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[2]

-

Inhibitor: 3-DFMCA (prepared above).

-

Buffer: 50 mM Phosphate Buffer (pH 6.8).

-

Control: Kojic Acid (Positive Control).

Experimental Workflow

Figure 2: Step-by-step workflow for the Tyrosinase inhibition kinetic assay.

Detailed Steps

-

Blanking: Add 140 µL Phosphate Buffer to "Blank" wells.

-

Inhibitor Setup: Add 20 µL of 3-DFMCA working solutions (various concentrations) to test wells.

-

Enzyme Addition: Add 20 µL Tyrosinase solution (50 units/mL) to all wells except Blanks.

-

Pre-Incubation: Incubate for 10 minutes at 25°C . Crucial: This allows the inhibitor to equilibrate with the active site.

-

Substrate Initiation: Add 20 µL L-DOPA (5 mM stock) to all wells. Final volume = 200 µL.

-

Measurement: Immediately place in plate reader. Measure Absorbance (475 nm) every 30 seconds for 10-15 minutes (Kinetic Mode).

Data Analysis & Validation

Calculation of % Inhibition

Extract the slope (Vmax) of the linear portion of the absorbance curve (0–5 mins).

Determining Mode of Inhibition (Lineweaver-Burk)

To confirm that 3-DFMCA acts competitively (binding to the active site) rather than allosterically:

-

Run the assay at 4 different concentrations of L-DOPA (e.g., 0.1, 0.25, 0.5, 1.0 mM).

-

Run each substrate concentration against 3 fixed concentrations of 3-DFMCA (e.g., 0, 50, 100 µM).

-

Plot

(y-axis) vs

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis.

-

Mixed: Lines intersect elsewhere.

Troubleshooting: The "Aggregation" Check

Fluorinated lipophilic compounds can form colloidal aggregates that sequester enzymes, causing false positives.

-

Validation Step: If IC50 < 10 µM, repeat the assay adding 0.01% Triton X-100 .

-

Result: If inhibition disappears with detergent, the compound was aggregating (False Positive). If inhibition persists, it is a true binder.

References

-

Zafrani, Y., et al. (2017).[5][6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

-

Guan, L. P., et al. (2016). "Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors." MedChemComm, 7, 180-186.

-

Meanwell, N. A. (2018).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Solovchenko, A., & Schmitz-Eiberger, M. (2003). "Significance of skin flavonoids for UV-B protection in apple fruits." Journal of Experimental Botany, 54(389), 1977-1984. (Context on natural cinnamic acid function).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Analytical Challenges in the Detection of 3-(Difluoromethoxy)cinnamic Acid

Welcome to the technical support center for the analytical detection of 3-(Difluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common analytical challenges. Here, we delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, properties, and potential analytical hurdles for 3-(Difluoromethoxy)cinnamic acid.

Q1: What are the key structural features of 3-(Difluoromethoxy)cinnamic acid that influence its analytical behavior?

A1: 3-(Difluoromethoxy)cinnamic acid possesses three key features that dictate its analytical characteristics: the carboxylic acid group, the aromatic ring with a difluoromethoxy substituent, and the α,β-unsaturated system (the cinnamic backbone). The carboxylic acid group makes the molecule acidic, influencing its solubility and chromatographic retention. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to a hydroxyl or methoxy group. The conjugated system of the aromatic ring and the double bond is responsible for its strong UV absorbance, which is beneficial for HPLC-UV detection.

Q2: What are the primary stability concerns for 3-(Difluoromethoxy)cinnamic acid during sample preparation and analysis?